molecular formula C22H30N6O4S B000151 Sildenafil CAS No. 139755-83-2

Sildenafil

Cat. No. B000151
M. Wt: 474.6 g/mol
InChI Key: BNRNXUUZRGQAQC-UHFFFAOYSA-N
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Description

Sildenafil, a potent inhibitor of phosphodiesterase 5 (PDE5), was developed primarily for the treatment of erectile dysfunction. Its discovery revolutionized the approach to managing sexual dysfunction, transforming it from a predominantly psychological treatment domain to a medical one. The journey of Sildenafil from a potential anti-angina medication to its current status as a treatment for erectile dysfunction and pulmonary hypertension highlights its significant impact on medical practice and patient quality of life. Recent studies have also explored its cardioprotective effects, indicating a broader therapeutic potential beyond its initial FDA approval scope (Hussein, Mosaad, & Gobba, 2018).

Synthesis Analysis

The synthesis of Sildenafil represents a milestone in pharmaceutical chemistry, requiring innovative approaches to chemical synthesis and process optimization. The commercial synthesis of Sildenafil involves several key steps, including the preparation of pyrazolo[4,3-d]pyrimidines and the management of potentially hazardous reactions such as the nitrating pyrazole-5-carboxylic acids. Significant efforts were made to develop a high-throughput, efficient synthesis with minimal environmental impact, leading to the establishment of a commercial route that exemplifies the complexities and demands of modern drug development (Dale et al., 2000).

Molecular Structure Analysis

The molecular structure of Sildenafil, characterized by the presence of a pyrazolo[4,3-d]pyrimidin-7-one ring, is critical for its pharmacological activity. This structure mimics the cyclic guanosine monophosphate (cGMP) molecule, allowing Sildenafil to selectively inhibit PDE5 and prevent the degradation of cGMP. Increased levels of cGMP lead to smooth muscle relaxation and vasodilation, which are central to Sildenafil's therapeutic effects. The development of analogues and derivatives of Sildenafil further explores modifications to its molecular structure to enhance its pharmacological properties or reduce side effects (Kim et al., 2004).

Chemical Reactions and Properties

Sildenafil's synthesis and functionalization involve a series of chemical reactions, including hydrazinolytic cyclization, methylation, hydrolysis, nitration, acylation, reduction, amidation, chlorosulfonation, and final cyclization. These reactions demonstrate the compound's versatility and the complexity of its synthesis. The ability to introduce various functional groups through these reactions allows for the exploration of sildenafil analogues with potentially improved pharmacological profiles or novel therapeutic applications (Zhu, 2002).

Scientific Research Applications

  • Cardioprotection and Pulmonary Arterial Hypertension : Sildenafil shows cardioprotective effects against ischemia/reperfusion injury in the heart. It activates pathways like NO generation from eNOS/iNOS and protein kinase C/ERK signaling, contributing to its therapeutic potential in pulmonary arterial hypertension and endothelial dysfunction (Kukreja et al., 2005).

  • Neuroprotective Effects : Research indicates sildenafil's role in potentially treating Parkinson's disease. While it doesn't induce rotational behavior in 6-hydroxydopamine-lesioned rats (a Parkinson's model), it doesn't affect fatigue as seen in a forced swim test in mice (Uthayathas et al., 2007).

  • Tissue Distribution and Vascular Effects : The distribution of phosphodiesterase activities in various tissues, including the human cardiac ventricle and saphenous vein, is influenced by sildenafil. It selectively increases cGMP levels in vascular smooth muscle, potentially enhancing the relaxation effects of nitric oxide donors (Wallis et al., 1999).

  • Exercise Tolerance in Angina Patients : Sildenafil does not reduce exercise tolerance in men with erectile dysfunction and chronic stable angina, suggesting its safety in certain cardiovascular conditions (Fox et al., 2003).

  • Renoprotective Effects : In deoxycorticosterone acetate-salt hypertensive rats, sildenafil showed renoprotective effects, attenuating renal injury progression through anti-inflammatory, antifibrotic, and antiapoptotic effects (Bae et al., 2012).

  • Immune System Modulation : Sildenafil can affect both innate and adaptive immune systems in experimental animals and patients. Its immunomodulatory effects are connected with its influence on angiogenesis, platelet activation, and cytokine production (Kniotek & Boguska, 2017).

  • Pulmonary Hypertension Treatment : Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats, indicating its potential as a therapy for this condition (Schermuly et al., 2004).

  • Potential in Treating Priapism : Sildenafil shows promise in managing priapism, a disorder of prolonged and uncontrolled penile erection, by restoring normal signaling in the nitric oxide/cGMP/protein kinase G/phosphodiesterase type 5 pathway (Bivalacqua et al., 2013).

Safety And Hazards

Sildenafil can cause serious side effects. These include a drop in blood pressure, vision problems, hearing loss, and prolonged erection (priapism) that can lead to damage to the penis . It should not be taken by people on nitrates such as nitroglycerin, as this may result in a serious drop in blood pressure .

Future Directions

The future of Sildenafil looks promising, with ongoing research and innovations aimed at enhancing its effectiveness and minimizing side effects . Researchers are exploring targeted delivery systems, improved formulations, and personalized dosing of Sildenafil .

properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRNXUUZRGQAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

171599-83-0 (citrate)
Record name Sildenafil [INN:BAN]
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DSSTOX Substance ID

DTXSID6023579
Record name Sildenafil
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Molecular Weight

474.6 g/mol
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Physical Description

Solid
Record name Sildenafil
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Solubility

White to off-white crystalline powder; solubility in water: 3.5 mg/mL /Sildenafil citrate/
Record name Sildenafil
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Mechanism of Action

Sildenafil is an oral therapy for erectile dysfunction. In the natural setting, i.e. with sexual stimulation, it restores impaired erectile function by increasing blood flow to the penis. The physiological mechanism responsible for the erection of the penis involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. Nitric oxide then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP), producing smooth muscle relaxation in the corpus cavernosum and allowing inflow of blood. Sildenafil is a potent and selective inhibitor of cGMP specific phosphodiesterase type 5 (PDE5) in the corpus cavernosum, where PDE5 is responsible for degradation of cGMP. Sildenafil has a peripheral site of action on erections. Sildenafil has no direct relaxant effect on isolated human corpus cavernosum but potently enhances the relaxant effect of NO on this tissue. When the NO/cGMP pathway is activated, as occurs with sexual stimulation, inhibition of PDE5 by sildenafil results in increased corpus cavernosum levels of cGMP. Therefore sexual stimulation is required in order for sildenafil to produce its intended beneficial pharmacological effects. Moreover, apart from the presence of PDE5 in the corpus cavernosum of the penis, PDE5 is also present in the pulmonary vasculature. Sildenafil, therefore, increases cGMP within pulmonary vascular smooth muscle cells resulting in relaxation. In patients with pulmonary arterial hypertension, this can lead to vasodilation of the pulmonary vascular bed and, to a lesser degree, vasodilatation in the systemic circulation., Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By diminishing the effect of PDE5, sildenafil facilitates the effect of nitric oxide during sexual stimulation; cGMP levels increase, smooth muscle relaxes, and blood flows into the corpus cavernosum, producing an erection. Without sexual stimulation, sildenafil has no effect on erections., It has been extensively demonstrated that hydrogen sulfide (H2S) is implicated is several physiological and pathological conditions. In particular, it has been shown that H2S causes relaxation in human penile tissues and inhibits phosphodiesterase (PDE) activity in vessels. Beside sildenafil increases H2S generation in human bladder and tadalafil in myocardial tissues. Therefore, /the/ aim /of the study/ was to demonstrate the link between H2S and PDE-5 in mice corpus cavernosum tissues. ... The effects of sildenafil (10 uM, 0.5 hr); PDE-5 inhibitor, on H2S production as well as the H2S -induced relaxations in mice penile tissues /was investigated/. Penile tissues from CD1 mouse corpus cavernosum (MCC) were used. Functional studies were performed by myograph in Krebs solution. Western blot analysis was performed in order to evaluate CBS and CSE expression and methylene blue assay for measurement of H2S levels. In order to investigate functional significance of H2S on sildenafil-induced augmentation of endothelial relaxation in MCC the sildenafil effect was evaluated on acetylcholine (ACh), L-cysteine and NaHS-induced relaxations in presence or not of CSE enzyme inhibitor PPG (10 uM, 0.5 hr). In order to achieve this issue the H2S production in MCC tissues was also evaluated by incubating the penile tissue with sildenafil in presence or absence of the CSE inhibitor PPG (10 uM, 0.5 hr) Both CBS and CSE were expressed in MCC and the enzymes efficiently converted L-cysteine into H2S. Further /it was shown/ that sildenafil caused a significant increase in H2S production and this augmentation was reversed by CSE inhibition. /It was/ found that sildenafil induced an increase in both ACh and L-cysteine-induced relaxations and these augmentations reversed by CSE inhibitor PPG in MCC pre-contracted with phenylephrine (3.10-5M). Beside sildenafil did not significantly increase the NaHS -induced relaxations. Therefore /it was/ suggested that both gaseous transmitters NO and H2S affect sildenafil action. In particular ... results demonstrate that sildenafil effect is partially mediated by H2S pathway. Thus, H2S signaling may represent a new mechanism involved in the effect of sildenafil on erectile dysfunction., Sildenafil citrate (Viagra), a cGMP-selective phosphodiesterase (PDE) inhibitor, is widely used to treat erectile dysfunction and pulmonary arterial hypertension. In contrast to its well established action on erectile dysfunction, little is known on the action of sildenafil on cGMP/cAMP signaling and testicular steroidogenesis. This study was designed to assess the effects of prolonged sildenafil treatment on NO synthase-dependent signaling and steroidogenic function of rat Leydig cells. Male adult rats were treated with Viagra (1.25 mg/kg body wt) daily for 30 days. /Studies indicate/, serum testosterone and ex vivo testosterone production significantly increased in sildenafil-treated animals. Human chorionic gonadotropin-stimulated testosterone production and cAMP accumulation were also significantly higher in Leydig cells obtained from sildenafil-treated rats. The expression of soluble guanylyl cyclase (GUCY1) subunits (Gucy1a1, Gucy1b1) significantly increased; cAMP-specific Pde4a, cGMP-specific Pde6c, and dual Pde1c and Nos2 were inhibited and expression of Nos3, protein kinase G1 (Pkg1), and Pde5 remained unchanged. Treatment of purified Leydig cells with NO donor caused a dose-dependent increase in both testosterone and cGMP production. Testosterone and cGMP production was significantly higher in Leydig cells obtained from sildenafil-treated animals. The stimulatory effect of NO donor was significantly enhanced by saturating concentrations of hCG in both Leydig cells obtained from control and sildenafil-treated animals. Occurrence of mature steroidogenic acute regulatory protein also increased in sildenafil treated animals in accord with increased cAMP and cGMP production. In summary, inhibition of PDE activity during prolonged sildenafil treatment increased serum testosterone level and Leydig cells' steroidogenic capacity by coordinated stimulatory action on cAMP and cGMP signaling pathway.
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Product Name

Sildenafil

Color/Form

Crystals

CAS RN

139755-83-2
Record name Sildenafil
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Record name 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulphonyl)-phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-on
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Melting Point

189-190 °C, 187-189 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152,000
Citations
EG Boyce, EM Umland - Clinical therapeutics, 2001 - Elsevier
… Drug Administration in March 1998, sildenafil citrate has been used by … studies of the efficacy of sildenafil, its adverse effects and … and editorials concerning sildenafil published in the …
Number of citations: 130 www.sciencedirect.com
MF Marmor, R Kessler - Survey of ophthalmology, 1999 - Elsevier
Sildenafil citrate (Viagra) is a new oral medication that inhibits … Sildenafil causes a mild lowering of blood pressure and is … events in patients taking sildenafil have been reported, but so …
Number of citations: 228 www.sciencedirect.com
I Goldstein, TF Lue, H Padma-Nathan… - … England Journal of …, 1998 - Mass Medical Soc
Background Sildenafil is a potent inhibitor of cyclic guanosine monophosphate in the corpus cavernosum and therefore increases the penile response to sexual stimulation. We …
Number of citations: 913 www.nejm.org
CC Carson, AL Burnett, LA Levine, A Nehra - Urology, 2002 - Elsevier
… trials of sildenafil in men with ED and reviewed published accounts of sildenafil use in various patient populations. In addition, we examined the long-term effectiveness of sildenafil in …
Number of citations: 254 www.sciencedirect.com
HA Fink, R Mac Donald, IR Rutks… - Archives of internal …, 2002 - jamanetwork.com
… , sildenafil was … , sildenafil significantly improved erectile function in all evaluated subgroups. In trials with parallel-group design and flexible dosing, men randomized to receive sildenafil …
Number of citations: 308 jamanetwork.com
G Jackson, N Benjamin, N Jackson, MJ Allen - The American journal of …, 1999 - Elsevier
… effects of sildenafil on hemodynamic parameters in healthy men, including an analysis of the arteriovenous selectivity of sildenafil. Additionally, the hemodynamic effects of sildenafil in …
Number of citations: 460 www.sciencedirect.com
N Galiè, HA Ghofrani, A Torbicki, RJ Barst… - … England Journal of …, 2005 - Mass Medical Soc
… , 20 mg of sildenafil, and 40 mg of sildenafil received 40 mg of sildenafil for the first six weeks of the extension study, and the dose was then increased to 80 mg of sildenafil. Patients …
Number of citations: 144 www.nejm.org
RM Zusman, A Morales, DB Glasser… - The American journal of …, 1999 - Elsevier
… Sildenafil facilitates the erectile process during sexual stimulation by inhibiting PDE5 and thus blocking the breakdown of cGMP. Sildenafil … Sildenafil and nitrates both increase cGMP …
Number of citations: 425 www.sciencedirect.com
AM Laties, E Zrenner - Progress in retinal and eye research, 2002 - Elsevier
… sildenafil have been systematically investigated in visual function studies in volunteers and in patients with eye disease; sildenafil … In long-term studies, no long-term effects of sildenafil …
Number of citations: 147 www.sciencedirect.com
G Jackson, H Gillies, I Osterloh - International journal of clinical …, 2005 - Wiley Online Library
… The impact of sildenafil has stimulated … of sildenafil, its current use and applications and its future directions and indications. Special emphasis is placed on the impact of sildenafil on our …
Number of citations: 129 onlinelibrary.wiley.com

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